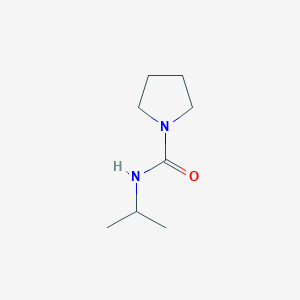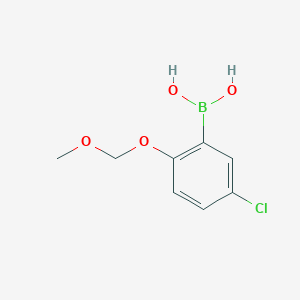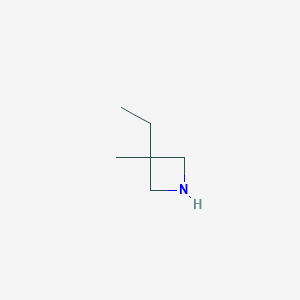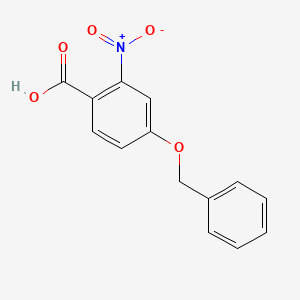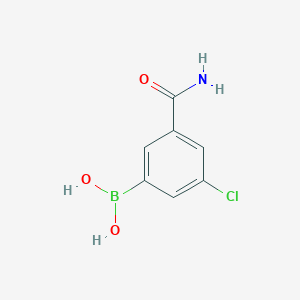
(3-氨基甲酰基-5-氯苯基)硼酸
描述
“(3-Carbamoyl-5-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C7H7BClNO3 and a molecular weight of 199.4 . It is also known by other names such as “3-Borono-5-chlorobenzamide” and "3-Carbamoyl-5-chlorobenzeneboronic acid" .
Molecular Structure Analysis
The InChI code for “(3-Carbamoyl-5-chlorophenyl)boronic acid” is 1S/C7H7BClNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) . This code provides a textual representation of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “(3-Carbamoyl-5-chlorophenyl)boronic acid” are not detailed in the available sources, boronic acids are known to be involved in various reactions. These include 1,4-conjugate addition reactions, Suzuki-Miyaura reactions, and cross-coupling reactions .
Physical And Chemical Properties Analysis
“(3-Carbamoyl-5-chlorophenyl)boronic acid” is a solid substance with a predicted boiling point of 392.8±52.0 °C and a predicted density of 1.47±0.1 g/cm3 . It is recommended to be stored at 2-8°C .
科学研究应用
硼酸在荧光化学传感器中的应用
硼酸,包括 (3-氨基甲酰基-5-氯苯基)硼酸等衍生物,在开发用于探测碳水化合物和生物活性物质的荧光传感器中发挥着至关重要的作用。这些传感器对于检测生物活性物质至关重要,极大地帮助了疾病的预防、诊断和治疗。硼酸与顺式 1,2-或 1,3-二醇相互作用形成五元或六元环,增强了这些传感器的荧光性质,从而促进了对各种物质(如 L-多巴胺、氟化物、铜离子、汞离子、过氧化氢)的检测 (Huang 等,2012)。
与生物分子的结合特性
硼酸已被研究用于与生物膜上存在的碳水化合物部分的相互作用,这对于理解细胞相互作用至关重要。对 3-(丙酰胺)苯基硼酸(一种模型硼酸化合物)的研究突出了其与 N-乙酰神经氨酸(生物膜上的潜在受体)的异常结合特性。这项研究有助于了解硼酸与生物膜之间的相互作用动力学 (Otsuka 等,2003)。
葡萄糖传感器和糖检测
硼酸衍生物已被用于创建用于检测糖(包括葡萄糖)的传感器。例如,3-氨基苯基硼酸被用于开发一种在医学诊断和其他应用中具有重大潜力的葡萄糖传感器。这些传感器通过硼酸与糖的二醇基团之间的络合作用,展示了硼酸在生物分析应用中的多功能性 (Das 等,2011)。
光谱和分子对接分析
已经对与 (3-氨基甲酰基-5-氯苯基)硼酸密切相关的 3-氯苯基硼酸进行了详细的光谱和分子对接分析。这项研究提供了对分子几何、振动波数和红外强度的见解,这对于理解化学性质和在材料科学和药理学等领域的潜在应用至关重要 (Jeelani 等,2020)。
催化和合成
硼酸已被公认为化学中用途广泛的分子,可用于有机反应、分子识别和组装。它们固有的催化特性已被用于叠氮-迈克尔加成等反应,展示了它们在创建稠密官能化的环己烷方面的潜力 (Hashimoto 等,2015)。
细菌检测
包括 3-氨基苯基硼酸在内的硼酸衍生物已被用于开发用于细菌检测的亲和传感器。它们与二醇(细菌细胞壁上的常见特征)可逆结合的能力使它们适用于生物传感应用,有可能彻底改变快速且经济高效的细菌检测方法 (Wannapob 等,2010)。
安全和危害
“(3-Carbamoyl-5-chlorophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed . Appropriate safety measures should be taken when handling this chemical, including wearing protective gloves, clothing, and eye/face protection .
未来方向
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the growing interest in boronic acids in medicinal chemistry, it is likely that further studies will be conducted to explore the potential applications of “(3-Carbamoyl-5-chlorophenyl)boronic acid” and similar compounds .
作用机制
Target of Action
Boronic acids are generally known for their role in suzuki-miyaura coupling reactions .
Mode of Action
The mode of action of (3-Carbamoyl-5-chlorophenyl)boronic acid involves its interaction with its targets through a process known as transmetalation . In this process, the boronic acid group is transferred from the compound to a transition metal catalyst, such as palladium .
Biochemical Pathways
The biochemical pathways affected by (3-Carbamoyl-5-chlorophenyl)boronic acid are primarily related to carbon-carbon bond formation, as seen in Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its absorption and distribution.
Result of Action
The result of the action of (3-Carbamoyl-5-chlorophenyl)boronic acid is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is achieved through its role in Suzuki-Miyaura coupling reactions .
Action Environment
The action, efficacy, and stability of (3-Carbamoyl-5-chlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and moisture. Additionally, the Suzuki-Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
(3-Carbamoyl-5-chlorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a key role in various physiological processes. The boronic acid group of (3-Carbamoyl-5-chlorophenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of therapeutic agents targeting diseases involving serine proteases .
Cellular Effects
The effects of (3-Carbamoyl-5-chlorophenyl)boronic acid on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, (3-Carbamoyl-5-chlorophenyl)boronic acid has been shown to inhibit cell proliferation by interfering with cell signaling pathways and gene expression. This compound can modulate the activity of key signaling molecules such as kinases and transcription factors, leading to altered gene expression and cellular metabolism. Additionally, (3-Carbamoyl-5-chlorophenyl)boronic acid can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating apoptotic pathways .
Molecular Mechanism
At the molecular level, (3-Carbamoyl-5-chlorophenyl)boronic acid exerts its effects through several mechanisms. The compound’s boronic acid group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. For example, the inhibition of serine proteases by (3-Carbamoyl-5-chlorophenyl)boronic acid involves the formation of a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, (3-Carbamoyl-5-chlorophenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Carbamoyl-5-chlorophenyl)boronic acid can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term studies have shown that (3-Carbamoyl-5-chlorophenyl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. The extent and duration of these effects can vary depending on the specific experimental conditions and the concentration of the compound .
Dosage Effects in Animal Models
The effects of (3-Carbamoyl-5-chlorophenyl)boronic acid in animal models are dose-dependent and can vary significantly with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (3-Carbamoyl-5-chlorophenyl)boronic acid can induce toxic effects, including liver and kidney damage, due to its interactions with off-target proteins and enzymes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
(3-Carbamoyl-5-chlorophenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and metabolite levels. For example, (3-Carbamoyl-5-chlorophenyl)boronic acid can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, (3-Carbamoyl-5-chlorophenyl)boronic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. For example, (3-Carbamoyl-5-chlorophenyl)boronic acid can be transported into cells via organic anion transporters, which are expressed in various tissues, including the liver and kidneys. Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (3-Carbamoyl-5-chlorophenyl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, (3-Carbamoyl-5-chlorophenyl)boronic acid can be localized to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression .
属性
IUPAC Name |
(3-carbamoyl-5-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWFJKMZBNMWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656988 | |
| Record name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-53-5 | |
| Record name | B-[3-(Aminocarbonyl)-5-chlorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Carbamoyl-5-chlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)
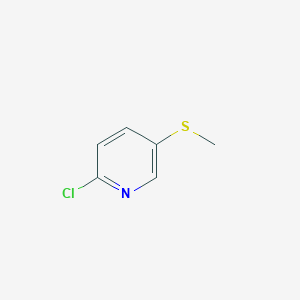
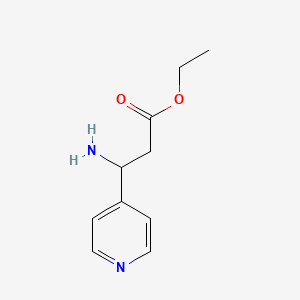
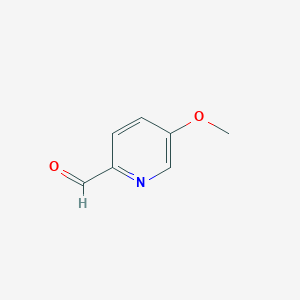

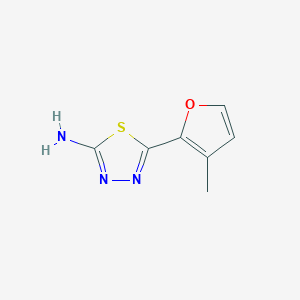
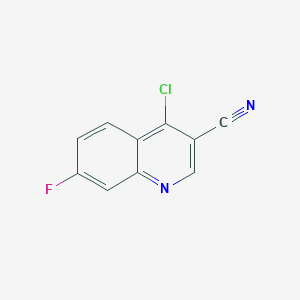
![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
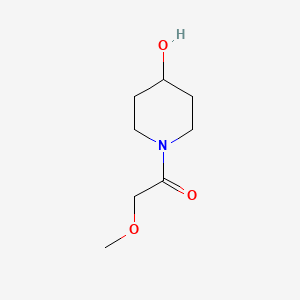
![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)
